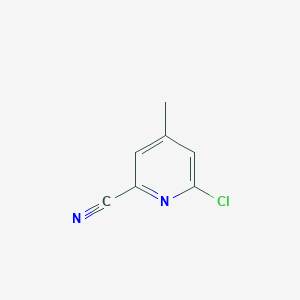

6-Chloro-4-methylpicolinonitrile

描述

Overview of Picolinonitrile Derivatives in Contemporary Chemical Sciences

Picolinonitrile derivatives, characterized by a pyridine (B92270) ring substituted with a nitrile group, represent a privileged scaffold in contemporary chemical sciences. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.org The electron-withdrawing nature of the nitrile group, coupled with the inherent electronic properties of the pyridine ring, makes picolinonitrile derivatives reactive intermediates amenable to a variety of chemical transformations.

In medicinal chemistry, the picolinonitrile scaffold is a key component in the design of novel therapeutic agents. For instance, picolinamide (B142947) derivatives have been extensively investigated as potent inhibitors of various kinases, such as VEGFR-2, which are implicated in cancer progression. google.com The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids, allowing for the fine-tuning of a molecule's pharmacological profile. Furthermore, the pyridine ring itself can be modified to enhance solubility, bioavailability, and metabolic stability, making these derivatives highly sought after in drug discovery programs. rsc.org

Beyond pharmaceuticals, picolinonitrile derivatives find application in the development of agrochemicals, such as herbicides and pesticides. smolecule.com The specific substitution patterns on the pyridine ring can be tailored to achieve high efficacy and selectivity against target pests and weeds.

Theoretical Frameworks for Halogenated Pyridine Chemistry

The reactivity and regioselectivity of halogenated pyridines, such as 6-Chloro-4-methylpicolinonitrile, are governed by fundamental principles of organic chemistry, which can be further elucidated through computational and theoretical models. The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of a halogen atom significantly influences its chemical behavior.

One of the predominant reaction mechanisms for halogenated pyridines is the Nucleophilic Aromatic Substitution (SNAr) pathway. researchgate.netresearchgate.net In this mechanism, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of halogenated pyridines. researchgate.netgoogle.com DFT calculations can provide insights into the electronic structure, reaction energetics, and transition state geometries of these molecules. google.com For example, computational models can be used to predict the most likely site of nucleophilic attack and to rationalize the observed regioselectivity in reactions involving polysubstituted pyridines. These theoretical frameworks not only help in understanding reaction mechanisms but also guide the design of new synthetic strategies.

Research Significance of this compound as a Scaffold

This compound serves as a crucial scaffold in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The chlorine atom at the 6-position is a good leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

A notable application of this compound is in the synthesis of kinase inhibitors. For example, it has been utilized as a key intermediate in the preparation of pyridinyl and fused pyridinyl triazolone derivatives, which have been investigated for their therapeutic potential. googleapis.com In one patented synthetic route, this compound is reacted with ethyl hydrazinecarboxylate to form a triazolone precursor. googleapis.com

Furthermore, derivatives of this compound have been explored in the context of inhibiting NF-κB inducing kinase (NIK), a protein involved in inflammatory and autoimmune disorders. smolecule.com The versatility of the scaffold allows for the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of the final compounds.

The following table provides a summary of key data related to this compound:

| Property | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 209858-74-2 |

| Boiling Point | 283.6 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

The strategic placement of the chloro, methyl, and nitrile groups on the pyridine ring makes this compound a highly valuable and adaptable starting material for the synthesis of diverse and medicinally relevant molecules.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGINIKEPIBBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629521 | |

| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209858-74-2 | |

| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 4 Methylpicolinonitrile and Its Analogs

Established Synthetic Pathways to the Picolinonitrile Core

The synthesis of picolinonitrile and its derivatives, such as 6-chloro-4-methylpicolinonitrile, is of significant interest due to their role as versatile intermediates in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Various methodologies have been developed to construct the picolinonitrile core, primarily starting from pyridine (B92270) precursors and employing a range of functionalization strategies.

Approaches from Pyridine Precursors

The functionalization of a pre-existing pyridine ring is a common and direct approach to synthesizing substituted picolinonitriles. These methods often involve the activation of the pyridine ring to facilitate nucleophilic or electrophilic substitution reactions.

A prevalent strategy for introducing a cyano group at the 2-position of a pyridine ring involves a two-step process: initial halogenation followed by nucleophilic substitution with a cyanide salt. The chlorination of a pyridine derivative, such as 4-methylpyridine (B42270) (4-picoline), can be achieved using various chlorinating agents. The resulting chloropyridine is then subjected to cyanation.

This substitution of a halogen atom is a typical method for introducing a cyano group onto a pyridine ring. google.com The reaction often involves heating the halogenated pyridine with a cyanide source, such as potassium or sodium cyanide, in a suitable solvent. chemguide.co.uklibretexts.org For instance, 2-bromo-3-halogeno-5-trifluoromethylpyridine can be converted to 2-cyano-3-halogeno-5-trifluoromethylpyridine using cuprous cyanide in a polar solvent like dimethylformamide (DMF). google.com While effective, these methods can have drawbacks, such as the use of heavy metals and polar solvents that are difficult to recover. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Bromo-3-halogeno-5-trifluoromethylpyridine | Cuprous cyanide, DMF | 120°C | 2-Cyano-3-halogeno-5-trifluoromethylpyridine | N/A |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Sodium cyanide, Tetrabutylammonium bromide | 20-25°C, 23 hours | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 82% |

This table presents examples of cyanation reactions on halogenated pyridine precursors.

Pyridine N-oxides are valuable intermediates for the functionalization of the pyridine ring because the N-oxide group activates the ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net The conversion of pyridine N-oxides to 2-cyanopyridines is a well-established method known as the Reissert-Henze reaction. ndl.go.jpscispace.com

This reaction typically involves treating the pyridine N-oxide with an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide or trimethylsilyl cyanide (TMSCN). acs.orgchem-soc.sinii.ac.jp The acylating agent reacts with the N-oxide to form an N-acyloxypyridinium salt, which is a highly reactive intermediate. ndl.go.jpnii.ac.jp Subsequent nucleophilic attack by the cyanide ion at the C-2 position, followed by elimination, yields the 2-cyanopyridine derivative. ndl.go.jp This method is advantageous as it often proceeds with high regioselectivity for the α-position. researchgate.netndl.go.jp

For example, substituted pyridine N-oxides can be cyanated using zinc cyanide in the presence of an acylating agent in acetonitrile (B52724) at elevated temperatures. researchgate.net A modified Reissert-Henze reaction allows for the regioselective cyanation of pyridine 1-oxides using trimethylsilanecarbonitrile. acs.org Unless both α-positions are blocked, cyanation predominantly occurs at the C-2 position. ndl.go.jp

| Pyridine N-Oxide Substrate | Cyanide Source | Acylating Agent | Conditions | Product |

| Substituted Pyridine N-oxide | Zn(CN)₂ | N/A | CH₃CN, 120°C | α-Cyanated Pyridine |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | CH₃CN, 120°C, 12h | 2-Cyano-4-amidopyridine |

| Pyridine N-oxide | Silver acetylide | Benzoyl chloride | 60-80°C, 1h | 2-Ethynylpyridine |

This table illustrates various conditions for the cyanation of pyridine N-oxides.

Role of Boron Trifluoride in Picolinonitrile Synthesis

Boron trifluoride (BF₃) is a versatile and powerful Lewis acid widely used as a catalyst in organic synthesis. wikipedia.org It can initiate polymerization reactions and catalyze isomerizations, acylations, and alkylations. wikipedia.org In the context of pyridine chemistry, BF₃ can be used to activate the pyridine ring. It forms adducts with Lewis bases, such as the nitrogen atom in pyridine. wikipedia.orgresearchgate.net This coordination enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While direct examples of BF₃ in the synthesis of this compound are not detailed in the provided context, its role as a Lewis acid catalyst is fundamental in many organic transformations that could be applied to pyridine functionalization. wikipedia.orggoogle.com For example, boron trifluoride diethyl etherate (BF₃·O(Et)₂) is a commonly used, conveniently handled liquid source of BF₃ for laboratory synthesis. wikipedia.org

Nitrilation Techniques for Carbonitrile Introduction

The introduction of a nitrile (carbonitrile) group onto an aromatic or heterocyclic ring is a key transformation in organic synthesis. researchgate.netorganic-chemistry.org Several methods exist for this purpose, broadly categorized as nitrilation or cyanation.

One of the most common methods is the nucleophilic substitution of a leaving group, typically a halide, with a cyanide salt, as discussed in section 2.1.1.1. chemguide.co.uklibretexts.org Another important route is the dehydration of primary amides. libretexts.orgpressbooks.pub This reaction is typically carried out by heating the amide with a strong dehydrating agent such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgpressbooks.pub

Direct C-H cyanation of heterocycles is a more recent and highly sought-after strategy. researchgate.netnih.gov This approach avoids the need for pre-functionalized substrates like halo-pyridines or pyridine N-oxides. nih.gov One such method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a cyanide nucleophile and subsequent elimination to yield the cyanated pyridine. nih.govmdpi.com

| Method | Substrate Type | Reagents | Key Features |

| Nucleophilic Substitution | Halogenoalkane/Halopyridine | KCN or NaCN in ethanol | Increases carbon chain length; requires pre-functionalization. chemguide.co.uklibretexts.org |

| Dehydration of Amides | Primary Amide | P₄O₁₀ or SOCl₂ | General method, not limited by steric hindrance. libretexts.orgpressbooks.pub |

| C-H Cyanation | N-containing heterocycle | Triflic anhydride, Cyanide source | Direct functionalization, avoids pre-activation steps. nih.gov |

This table summarizes common techniques for introducing a nitrile group.

Application of Phosphoryl Chloride in Pyridine Functionalization

Phosphoryl chloride (POCl₃) is a versatile reagent in organic synthesis, frequently used for chlorination, dehydration, and cyclization reactions. researchgate.net It is a key component of the Vilsmeier-Haack reagent, which is generated from the reaction of POCl₃ with a substituted amide, most commonly N,N-dimethylformamide (DMF). jk-sci.comijpcbs.comwikipedia.org

The Vilsmeier-Haack reaction involves the electrophilic substitution of an activated aromatic ring with the Vilsmeier reagent (a chloroiminium ion), which can lead to formylation or chlorination. ijpcbs.comwikipedia.org This reactivity can be applied to pyridine derivatives. For example, the reaction can be used to synthesize 2-chloro-3-formylquinolines from acetanilides. researchgate.net The reaction of POCl₃ with pyridine N-oxides can also lead to the formation of chloropyridines. This reaction is a key step in the synthesis of 2-chloropyridine derivatives from their corresponding N-oxides, which can then undergo subsequent cyanation. Furthermore, POCl₃ can be used as a dehydrating agent, for instance, in converting amides to nitriles. pressbooks.pub Its reaction with pyridine itself or substituted pyridines can lead to various functionalized products, often involving the formation of reactive intermediates. rsc.orgnih.govresearchgate.net

| Reaction Type | Substrate | Reagents | Product Type |

| Vilsmeier-Haack | Electron-rich arene/heterocycle | POCl₃, DMF | Aryl aldehyde, Chloro-derivative jk-sci.comwikipedia.org |

| Deoxygenative Chlorination | Pyridine N-oxide | POCl₃ | Chloropyridine |

| Dehydration | Primary Amide | POCl₃ | Nitrile pressbooks.pub |

This table highlights the diverse applications of phosphoryl chloride in organic synthesis relevant to pyridine functionalization.

Specific Synthesis of this compound

The synthesis of this compound can be approached through several distinct pathways, primarily involving the modification of pre-existing pyridine structures.

Preparation from 4-Methylpyridine Derivatives

A common strategy for the synthesis of substituted pyridines like this compound begins with a readily available 4-methylpyridine (4-picoline) derivative. One effective, albeit multi-step, pathway involves the initial formation of a pyridine N-oxide, which activates the pyridine ring for subsequent substitutions.

The synthesis can be conceptualized as follows:

N-Oxidation: 4-methylpyridine is first oxidized to 4-methylpyridine N-oxide.

Chlorination: The N-oxide intermediate is then chlorinated. The presence of the N-oxide group directs the chlorination to the C2 and C6 positions. Reagents like phosphorus oxychloride (POCl₃) are effective for this transformation. The reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride, for instance, is a known method for producing 2-chloro-4-methylpyridine. alkalimetals.com

Cyanation: The final step is the introduction of the nitrile group at the 2-position. This can be achieved through various cyanation methods. For example, a chloro-substituted pyridine N-oxide can be reacted with a cyanide source like trimethylcyanosilane in the presence of a reagent such as N,N-dimethylcarbamoyl chloride to yield the corresponding picolinonitrile. chemicalbook.com

This sequence allows for the regioselective construction of the target molecule from a simple starting material.

Reaction Pathways Involving Chlorinated Pyridine and Nitrile Precursors

Alternative synthetic routes start with pyridine precursors that are already chlorinated or are primed for the introduction of a nitrile group. These methods often offer greater efficiency by reducing the number of synthetic steps.

Direct Cyanation of Chlorinated Pyridine N-Oxides: A prominent method involves the direct cyanation of a chlorinated pyridine N-oxide. In a documented synthesis of 4-chloro-pyridine-2-carbonitrile, 4-chloropyridine N-oxide is treated with trimethylcyanosilane and N,N-dimethylcarbamoyl chloride in acetonitrile. chemicalbook.com This reaction proceeds at room temperature and can achieve high yields. chemicalbook.com This approach is advantageous as it introduces the cyano group directly onto the pre-formed chlorinated pyridine ring.

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chloropyridine N-oxide | Trimethylcyanosilane, N,N-dimethylcarbamoyl chloride | Acetonitrile | 99% | chemicalbook.com |

Dehydration of Picolinamides: Another key strategy is the dehydration of a picolinamide (B142947) (pyridine-2-carboxamide) to form the corresponding picolinonitrile. This is a classic transformation for nitrile synthesis. A suitable precursor, such as 6-chloro-4-methylpicolinamide, can be dehydrated using powerful dehydrating agents. For example, trifluoroacetic anhydride in the presence of a base like triethylamine is highly effective for converting picolinamides into picolinonitriles. chemicalbook.com This reaction is typically fast and high-yielding. chemicalbook.com

| Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chloropicolinamide | Trifluoroacetic anhydride, Triethylamine | Ethyl acetate | 90% | chemicalbook.com |

Advanced Synthetic Strategies for Picolinonitrile Derivatives

The synthesis of complex picolinonitrile derivatives often requires advanced strategies that allow for precise control over the placement of functional groups and the use of efficient catalytic systems.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial for the efficient synthesis of highly functionalized pyridine rings. Selectivity allows for the modification of one specific position or functional group on a molecule that has multiple reactive sites.

In the context of pyridine chemistry, regioselectivity can be controlled by several factors:

Existing Substituents: The electronic properties of substituents already on the pyridine ring direct incoming reagents to specific positions. Electron-donating groups activate the ortho and para positions for electrophilic substitution, while electron-withdrawing groups direct nucleophiles to these same positions.

Reaction Conditions: Modifying reaction conditions can alter the regiochemical outcome. For instance, in the reactions of benzynes with pyridine N-oxides, the reaction can be selectively directed to the 2-position, while the addition of ethyl propiolate changes the selectivity to favor the 3-position. rsc.org

Protecting Groups: Temporarily blocking a reactive site with a protecting group allows other positions to be modified, after which the protecting group can be removed.

Directed Metalation: Using organolithium reagents, a hydrogen atom at a specific position can be selectively replaced with a metal, which can then be substituted.

These principles are applied to construct complex picolinonitrile derivatives by ensuring that chlorination, cyanation, and other functionalization steps occur at the desired positions on the pyridine scaffold. nih.govmdpi.com

Catalytic Approaches in Picolinonitrile Synthesis

Catalysis offers a powerful tool for synthesizing picolinonitriles and their derivatives under milder conditions and with greater efficiency. Both metal-based and organocatalytic systems are employed.

Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form C-C or C-N bonds, which are fundamental steps in building substituted pyridines.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can be used to attach various side chains to a chlorinated pyridine core. alkalimetals.com

Ruthenium Catalysis: Ruthenium pincer complexes have been shown to be effective catalysts for the hydrogenation of nitriles to amines. rug.nl While this is a reduction of the nitrile group, related catalytic systems can be involved in nitrile formation or other transformations on the picolinonitrile molecule.

Copper Catalysis: Copper-catalyzed reactions are valuable for various transformations, including the synthesis of pyrimidine rings from alkynes and amidines, showcasing their utility in constructing nitrogen-containing heterocycles. mdpi.com

Organocatalysis: Organocatalysis avoids the use of often toxic or expensive metals and provides alternative reaction pathways. mdpi.com In the synthesis of nitrile-containing compounds, organocatalysts can be used in reactions like the Strecker synthesis of α-aminonitriles. mdpi.com While not a direct synthesis of the picolinonitrile ring itself, these catalytic methods are crucial for the subsequent functionalization of the molecule or for the synthesis of precursors. For example, an organocatalyst could be employed to asymmetrically add a functional group to a side chain attached to the picolinonitrile ring.

Reactivity and Derivatization Chemistry of 6 Chloro 4 Methylpicolinonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 6-Chloro-4-methylpicolinonitrile. The electron-deficient nature of the pyridine (B92270) ring, amplified by the cyano group, facilitates the displacement of the chlorine atom at the C-6 position by a variety of nucleophiles.

The chlorine atom at the C-6 position serves as a good leaving group in SNAr reactions. This allows for its replacement by a wide range of nucleophilic agents. While direct studies on this compound are not extensively detailed in the provided literature, strong precedent from closely related isomers, such as 4-chloro-6-methylpicolinonitrile, demonstrates this reactivity. For instance, reactions with various alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) lead to the formation of corresponding ether analogs nih.gov. This principle applies broadly to other nucleophiles.

Common nucleophiles that can displace the chloride include:

Alkoxides (RO⁻): Reaction with alcohols (R-OH) under basic conditions yields 6-alkoxy derivatives.

Amines (RNH₂): Substitution with ammonia or primary/secondary amines produces 6-amino picolinonitrile analogs.

Hydroxide (OH⁻): The reaction with a hydroxide source can introduce a hydroxyl group, leading to the formation of 6-hydroxy-4-methylpicolinonitrile alchempharmtech.com.

Thiolates (RS⁻): Sulfur nucleophiles can be used to synthesize 6-thioether derivatives.

The general mechanism involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion youtube.comchemrxiv.org.

The facility of the SNAr reaction on the 6-chloro position makes this compound a versatile starting material for creating a library of substituted picolinonitrile analogs. By selecting the appropriate nucleophile, a diverse array of functional groups can be introduced at this position, significantly altering the molecule's chemical and physical properties. This strategy is a cornerstone in medicinal chemistry for exploring structure-activity relationships.

Table 1: Examples of Picolinonitrile Analogs Synthesized via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Class | Specific Product Example |

| Alcohol/Alkoxide | Methanol (CH₃OH), NaH | 6-Alkoxy-4-methylpicolinonitrile | 6-Methoxy-4-methylpicolinonitrile |

| Amine | Ammonia (NH₃) | 6-Amino-4-methylpicolinonitrile | 6-Amino-4-methylpicolinonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Hydroxy-4-methylpicolinonitrile | 6-Hydroxy-4-methylpicolinonitrile alchempharmtech.com |

| Thiol/Thiolate | Methanethiol (CH₃SH), NaH | 6-(Alkylthio)-4-methylpicolinonitrile | 6-(Methylthio)-4-methylpicolinonitrile |

Transformations of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction reactions acs.orgambeed.com.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding amide. For substituted picolinonitriles, basic hydrolysis is often employed. Studies on similar molecules have shown that treatment with aqueous sodium hydroxide (NaOH) in a solvent like dioxane at elevated temperatures effectively converts the nitrile to a carboxylic acid nih.gov.

The reaction proceeds in two stages:

Partial Hydrolysis: The nitrile is first converted to a primary amide (picolinamide derivative).

Full Hydrolysis: Under continued hydrolytic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid (picolinic acid derivative).

Table 2: Products of Nitrile Group Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product |

| Basic (e.g., NaOH, H₂O) | 6-Chloro-4-methylpicolinamide | 6-Chloro-4-methylpicolinic acid |

| Acidic (e.g., H₂SO₄, H₂O) | 6-Chloro-4-methylpicolinamide | 6-Chloro-4-methylpicolinic acid |

The nitrile group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂). This transformation is typically achieved using strong reducing agents or catalytic hydrogenation. Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

The product of this reaction is (6-chloro-4-methylpyridin-2-yl)methanamine, a foundational block for further synthetic elaboration.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 4 Methylpicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Chloro-4-methylpicolinonitrile is anticipated to exhibit three distinct signals, corresponding to the three different types of protons in the molecule: the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group.

The methyl group protons (H-7) are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.4-2.6 ppm. This chemical shift is influenced by the electron-donating nature of the methyl group attached to the aromatic ring.

The two aromatic protons, H-2 and H-5, are in different chemical environments and are therefore expected to have distinct chemical shifts. The proton at the C-5 position (H-5) is adjacent to the electron-withdrawing nitrile group and the chlorine atom, which would deshield it, causing it to resonate at a lower field, likely in the range of δ 7.5-7.7 ppm. The proton at the C-2 position (H-2), being adjacent to the nitrogen atom and the chloro substituent, would also be deshielded and is expected to appear as a singlet at a chemical shift of approximately δ 8.5-8.7 ppm. Due to the substitution pattern, no significant proton-proton coupling is expected between the aromatic protons, resulting in singlets for both H-2 and H-5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.7 | Singlet |

| H-5 | 7.5 - 7.7 | Singlet |

| CH₃ (H-7) | 2.4 - 2.6 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom.

The carbon of the methyl group (C-7) will be the most shielded and is predicted to appear at the highest field, around δ 20-25 ppm. The carbon of the nitrile group (C-8) is characteristically found in the range of δ 115-120 ppm.

The five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents (chloro, methyl, and nitrile groups) and the ring nitrogen. The carbon atom C-6, bonded to the electronegative chlorine atom, is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm. The C-4 carbon, attached to the methyl group, would likely resonate around δ 145-150 ppm. The C-2 carbon, adjacent to the nitrogen, is also expected at a downfield shift, around δ 150-153 ppm. The remaining carbons, C-3 and C-5, are predicted to appear in the aromatic region, with C-3 (bearing the nitrile group) around δ 110-115 ppm and C-5 around δ 135-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 153 |

| C-3 | 110 - 115 |

| C-4 | 145 - 150 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

| CH₃ (C-7) | 20 - 25 |

| CN (C-8) | 115 - 120 |

Two-Dimensional NMR Techniques for Structural Elucidation

A COSY spectrum reveals proton-proton couplings. For this compound, the absence of cross-peaks between the aromatic proton signals would confirm their singlet nature and their isolation from each other.

An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively link the proton signal of the methyl group to its corresponding carbon signal and the aromatic proton signals to their respective carbon atoms on the pyridine ring. This would provide unequivocal evidence for the assignments made in the 1D NMR spectra. Further confirmation could be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away, solidifying the connectivity of the entire molecule. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the calculated exact mass is 152.0141259 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula of C₇H₅ClN₂.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₇H₅ClN₂ | 152.0141259 |

Fragmentation Pathways and Isotopic Abundance Analysis

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted.

A crucial diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: a more intense peak (M) corresponding to the molecule containing ³⁵Cl, and a less intense peak (M+2) at two mass units higher, corresponding to the molecule with ³⁷Cl. The ratio of the intensities of these peaks will be approximately 3:1. libretexts.org

Common fragmentation pathways for aromatic nitriles include the loss of a hydrogen cyanide (HCN) molecule (27 Da) or a cyano radical (·CN) (26 Da). Additionally, the molecule may undergo fragmentation involving the loss of a chlorine radical (·Cl) (35 or 37 Da) or the methyl group (·CH₃) (15 Da). The fragmentation of the pyridine ring itself can also lead to a variety of smaller charged fragments. The relative abundance of these fragment ions depends on their stability.

Table 4: Predicted Key Fragmentation Ions for this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

|---|---|

| 152 | [M]⁺ |

| 117 | [M - Cl]⁺ |

| 125 | [M - HCN]⁺ |

| 137 | [M - CH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of characterizing this compound, GC-MS serves two primary purposes: the assessment of sample purity and the confirmation of the compound's identity through its mass spectrum.

The gas chromatogram provides a purity profile of the sample. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities, the relative abundance of which can be estimated from their peak areas.

The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of this compound is expected to be influenced by the substituted pyridine ring. The molecular ion peak (M+) should be observable, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

Based on the analysis of related compounds, the fragmentation of this compound would likely proceed through several key pathways. chemguide.co.uklibretexts.orglibretexts.org The loss of a chlorine atom or a methyl radical from the molecular ion are probable initial fragmentation steps. The nitrile group can also be eliminated. A characteristic fragmentation pattern for a related compound, 2-chloro-6-methylpyridine-3-carbonitrile, shows significant peaks that can be used to infer the fragmentation of the target compound.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 152 | [M]+• (Molecular Ion) | [C7H5ClN2]+• |

| 117 | [M - Cl]+ | [C7H5N2]+ |

| 126 | [M - CN]+ | [C6H5ClN]+ |

| 91 | [C6H5N]+ | Pyridine ring fragment |

This table is predictive and based on the fragmentation patterns of analogous compounds.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-Cl bond, the methyl group, and the nitrile group.

Analysis of the FTIR spectrum of the closely related compound 2-chloro-6-methylpyridine (B94459) provides a basis for assigning the vibrational modes of the pyridine ring and the methyl and chloro substituents. orientjchem.orgorientjchem.orgresearchgate.netresearchgate.net The nitrile group (C≡N) stretch is a particularly strong and sharp absorption that is easily identifiable.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine ring) |

| 2980-2850 | C-H stretching | Aliphatic (Methyl group) |

| 2240-2210 | C≡N stretching | Nitrile |

| 1600-1550 | C=C and C=N stretching | Pyridine ring |

| 1480-1440 | C-H bending | Methyl group |

| 1100-1000 | C-Cl stretching | Chloroalkane |

| 850-750 | C-H out-of-plane bending | Pyridine ring |

This table is based on established group frequencies and data from analogous compounds. orientjchem.orgorientjchem.orgresearchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would be valuable for characterizing the vibrations of the pyridine ring and the C-Cl bond.

The Raman spectra of pyridine and its derivatives are well-documented and show characteristic ring breathing modes. acs.orgresearchgate.netnih.gov The nitrile stretch is also typically Raman active. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule.

Table 3: Expected Prominent Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2240-2210 | C≡N stretching | Nitrile |

| 1610-1570 | Ring stretching | Pyridine ring |

| 1050-1000 | Ring breathing mode | Pyridine ring |

| 750-650 | C-Cl stretching | Chloroalkane |

This table is predictive and based on the Raman spectra of related pyridine derivatives. acs.orgresearchgate.netnih.gov

X-ray Crystallography

As of the current literature survey, no public domain single-crystal X-ray diffraction data for this compound is available. This section will, therefore, discuss the anticipated structural features based on the analysis of related chloro-substituted heterocyclic compounds.

Determination of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It would reveal the planarity of the pyridine ring and the spatial disposition of the chloro, methyl, and picolinonitrile substituents.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound pack in a crystal lattice is determined by a variety of intermolecular forces. These interactions are crucial for understanding the physical properties of the solid material. Based on the functional groups present, several types of intermolecular interactions would be expected to play a role in the crystal packing. ias.ac.inmdpi.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of a wide array of chemical compounds, including intermediates like this compound. This powerful separation technique is indispensable for assessing the purity of synthesized batches, identifying and quantifying impurities, and for the isolation of the main component from complex reaction mixtures. The versatility of HPLC allows for its application in both small-scale analytical determinations and large-scale preparative purification.

The development of a robust HPLC method is a critical step in the quality control and characterization of this compound. This involves a systematic optimization of several key chromatographic parameters to achieve the desired separation efficiency, resolution, and analysis time. For a compound with the structural characteristics of this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In a typical RP-HPLC setup for the analysis of this compound, a non-polar stationary phase, such as a C18 or C8-bonded silica (B1680970) column, would be employed. The separation is then achieved by eluting the sample with a polar mobile phase, which is generally a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer in the mobile phase can be crucial for ensuring reproducible retention times and symmetrical peak shapes, especially if any ionizable impurities are present.

The detection of this compound is most commonly performed using an ultraviolet (UV) detector, as the picolinonitrile ring system contains a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is vital for achieving high sensitivity.

While specific, publicly available research detailing a validated HPLC method for this compound is limited, the principles of HPLC method development allow for the design of a suitable analytical procedure. A hypothetical, yet representative, set of conditions for the analytical determination of this compound is presented below.

Hypothetical Analytical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Under these conditions, one would expect to see a sharp, well-defined peak for this compound, with any impurities eluting at different retention times. The retention time of the main peak would be a key identifier for the compound under the specified conditions.

For preparative HPLC applications, the goal shifts from simple analysis to the isolation of a significant quantity of the pure compound. This necessitates scaling up the analytical method. Preparative HPLC typically utilizes larger columns with greater loading capacity and higher flow rates. The mobile phase composition may also be adjusted to optimize the separation for larger sample loads. The primary objectives in preparative HPLC are to maximize throughput while achieving the desired level of purity for the collected fractions.

Illustrative Preparative HPLC Parameters (Scaled-up from Analytical):

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Isocratic/Gradient | Optimized based on analytical run |

| Flow Rate | 20 mL/min |

| Injection Volume | 1-5 mL (of concentrated solution) |

| Detection | UV at 254 nm with fraction collection |

The successful application of preparative HPLC would yield highly pure this compound, suitable for use as a reference standard or for further synthetic transformations where high purity is critical. The purity of the collected fractions would then be confirmed by re-injecting a small aliquot into an analytical HPLC system.

Detailed Research Findings:

The separation of isomers is a particularly challenging aspect of HPLC that can be relevant in the analysis of substituted pyridines. The choice of stationary phase, including those with different bonded phases (e.g., phenyl, cyano) or particle technologies, can significantly influence the selectivity between closely related isomers. Furthermore, the optimization of mobile phase parameters such as the organic modifier, pH, and buffer concentration is crucial for achieving baseline resolution.

In a research context, the development of an HPLC method for this compound would involve a systematic study to evaluate the impact of various parameters on the separation. This would include screening different column chemistries and mobile phase compositions. Once an optimal method is established, it would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose, whether for routine quality control or for supporting further research and development activities.

Computational Chemistry and Theoretical Investigations of 6 Chloro 4 Methylpicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods are used to predict the fundamental properties of a molecule, starting with its most stable three-dimensional structure.

The first step in any computational study is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy state. This process, known as geometry optimization, is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-311+G(**). nih.gov For a molecule like 6-Chloro-4-methylpicolinonitrile, which possesses a rigid pyridine (B92270) core, conformational analysis primarily involves the orientation of the methyl group. However, due to the low barrier to rotation, it is generally considered to have a single dominant conformation.

The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecular architecture.

Interactive Table 1: Predicted Geometrical Parameters for this compound

This table presents illustrative data based on DFT calculations for analogous pyridine and benzonitrile (B105546) derivatives.

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| Bond Length | C-N (ring) | 1.33 - 1.35 Å |

| Bond Length | C-CH₃ | 1.51 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-C≡N | 178.9° |

| Bond Angle | C-N-C (ring) | 117.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.netmdpi.com

Interactive Table 2: Predicted Electronic Properties of this compound

This table presents illustrative data derived from quantum chemical calculations on similar aromatic compounds. ijcce.ac.irmaterialsciencejournal.org

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.15 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 5.30 eV |

| Ionization Potential (I ≈ -EHOMO) | 7.15 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.85 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. uni-muenchen.de It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. preprints.org

Different colors on the map represent different potential values.

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and thus attractive to electrophiles.

Blue: Regions of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles.

Green: Regions of neutral or near-zero potential. scienceopen.com

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom of the nitrile group and the nitrogen atom within the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.netscienceopen.com

Future Research Directions and Challenges in the Study of 6 Chloro 4 Methylpicolinonitrile

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For pivotal chemical intermediates like 6-Chloro-4-methylpicolinonitrile, future research is aimed at not only discovering new applications but also refining the processes by which it is created and understood. The following sections outline the key areas of future investigation and the inherent challenges that researchers face in the ongoing study of this and related picolinonitrile compounds.

常见问题

Basic Research Questions

Q. How can synthetic routes for 6-Chloro-4-methylpicolinonitrile be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using stepwise protocols. For example, chlorination of 4-methylpicolinonitrile with POCl₃ or PCl₃ under controlled anhydrous conditions (40–60°C, 6–8 hours) can minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity . Monitor intermediates using TLC and confirm final product via NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns (δ ~8.5–9.0 ppm for pyridine protons; δ ~2.5 ppm for methyl group).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. How does the chloro-methyl substitution influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing nitrile group activates the pyridine ring for SNAr. Methyl at position 4 sterically hinders para-substitution, directing nucleophiles (e.g., amines, thiols) to position 2 or 6. Kinetic studies under varying pH (e.g., DMF/water at 80°C) can quantify regioselectivity .

Advanced Research Questions

Q. What computational methods best predict the electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare results with experimental UV-Vis spectra (λmax in acetonitrile) to validate electronic transitions .

Q. How can mechanistic contradictions in the compound’s degradation pathways be resolved?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and trap reactive intermediates (e.g., using TEMPO for radical pathways). Pair with high-level ab initio calculations (e.g., CCSD(T)) to model transition states. Reconcile discrepancies by adjusting solvent polarity or temperature in simulations .

Q. What strategies enhance the compound’s utility in metal-catalyzed cross-coupling reactions?

- Methodological Answer : Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to activate the C–Cl bond. Optimize base (Cs₂CO₃) and solvent (toluene/DMF) for Suzuki-Miyaura couplings. Monitor reaction progress via in situ IR spectroscopy .

Q. How do solvent effects modulate the compound’s stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies in polar (DMSO) vs. non-polar (hexane) solvents at 25°C and 40°C. Analyze degradation products via GC-MS and correlate with Kamlet-Taft solvatochromic parameters (α, β, π*) to identify destabilizing interactions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments for resolution?

- Methodological Answer :

- Step 1 : Standardize measurement protocols (e.g., shake-flask method in triplicate).

- Step 2 : Test solubility in 10+ solvents (e.g., DCM, THF, methanol) at 25°C.

- Step 3 : Compare with Hansen solubility parameters (δD, δP, δH) to identify outliers.

- Step 4 : Use molecular dynamics simulations to model solvent-cage interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。